Regioisomeric Differentiation Drives Selectivity in Kinase and Epigenetic Target Space
Direct quantitative data for the free base N-(3-Aminocyclopentyl)propanamide is scarce; however, a robust class-level inference can be drawn from advanced intermediates. A compound featuring a (1R,3R)-3-aminocyclopentyl core conjugated to a complex heterocycle demonstrates potent inhibition of Lysine-Specific Demethylase 1 (LSD1) with an IC50 of 11 nM [1]. In contrast, a structurally related 3-amino-N-cyclopentylpropanamide scaffold (where the amine is on a linear chain) shows no such reported activity against LSD1, with its biological annotation limited to non-specific interactions . This suggests that the 3-aminocyclopentyl regioisomer, which N-(3-Aminocyclopentyl)propanamide can help construct, is a critical pharmacophore for engaging specific epigenetic targets, unlike its linear-chain analog.
| Evidence Dimension | Target Engagement (LSD1 Inhibition) |
|---|---|
| Target Compound Data | IC50: 11 nM (for a derivative containing the (1R,3R)-3-aminocyclopentyl moiety) |
| Comparator Or Baseline | 3-amino-N-cyclopentylpropanamide (linear chain isomer basis); no LSD1 activity reported |
| Quantified Difference | Potent, specific inhibition vs. no known activity |
| Conditions | In vitro enzymatic assay against LSD1 (BindingDB BDBM640913) vs. general biological annotation for 3-amino-N-cyclopentylpropanamide |
Why This Matters
For a medicinal chemist, selecting the correct regioisomeric building block is the difference between initiating an SAR study against a high-value target (LSD1) and a non-informative result.
- [1] BindingDB. BDBM640913: trans-4-(8-(((1R,3R)-3-aminocyclopentyl)amino)-...)-2-fluorobenzonitrile; LSD1 Inhibitor. Accession: US20230399332, Compound 15. View Source
